2-(4-benzoylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-benzoylphenoxy)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16-22(24(30)27-14-6-5-9-20(27)25-16)26-21(28)15-31-19-12-10-18(11-13-19)23(29)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWXCOHEASXFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzoylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide typically involves multiple steps:
Formation of the Benzoylphenoxy Intermediate: This step involves the reaction of 4-hydroxybenzophenone with an appropriate acylating agent under basic conditions to form the benzoylphenoxy intermediate.
Synthesis of the Pyrido[1,2-a]pyrimidin-3-yl Intermediate: This intermediate is synthesized by reacting 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with suitable reagents under controlled conditions.
Coupling Reaction: The final step involves coupling the benzoylphenoxy intermediate with the pyrido[1,2-a]pyrimidin-3-yl intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoylphenoxy or pyrido[1,2-a]pyrimidin-3-yl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Benzoylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-benzoylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, physicochemical properties, and synthetic methodologies:
Key Observations:
Structural Variations: The target compound’s pyrido[1,2-a]pyrimidinone core distinguishes it from imidazo[1,2-a]pyridine (MM0333.02) or pyrazolo[3,4-d]pyrimidine () derivatives, which may exhibit divergent target selectivity .
Synthetic Strategies :
- Acetamide-linked derivatives (e.g., CM639171, compounds) are often synthesized via cesium carbonate-mediated coupling in dry DMF, similar to methods described for benzo[b][1,4]oxazin derivatives .
- Fluorinated analogs () employ Suzuki-Miyaura cross-coupling for boronic acid integration, a strategy adaptable to the target compound for further diversification .
Pharmacological Implications: The 4-oxo group in the pyrido[1,2-a]pyrimidinone core is critical for hydrogen bonding with enzymatic targets, as seen in kinase inhibitors like Example 53 () . Substituents such as benzoylphenoxy may mimic ATP’s adenine ring in kinase binding pockets, a feature shared with pyrimido[4,5-d]pyrimidinones () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
